1-(6-ethoxypyridazine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole
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Overview
Description
1-(6-ethoxypyridazine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
The exact mass of the compound (6-Ethoxypyridazin-3-yl)(2-methylindolin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Derivative Exploration
The synthesis and exploration of complex organic compounds often lead to novel methodologies and applications in medicinal chemistry and materials science. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of pseudopeptidic [1,2,4]triazines, which demonstrates the versatility of incorporating pyridazin and indolin moieties into complex heterocyclic structures (Sañudo et al., 2006). This approach could be applicable to the design and synthesis of derivatives of (6-Ethoxypyridazin-3-yl)(2-methylindolin-1-yl)methanone, exploring its potential in creating novel compounds with unique properties.
Medicinal Chemistry Applications
In medicinal chemistry, the structural modification and analysis of compounds like (6-Ethoxypyridazin-3-yl)(2-methylindolin-1-yl)methanone can lead to the discovery of new therapeutic agents. The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives highlight the potential for developing compounds with significant biological activities (Bektaş et al., 2007). By applying similar synthetic strategies and biological evaluations, researchers can investigate the therapeutic potential of (6-Ethoxypyridazin-3-yl)(2-methylindolin-1-yl)methanone derivatives in various disease models.
Materials Science and Fluorescence Applications
In materials science, the development of novel fluorophores and labeling reagents is of significant interest for various applications, including bioimaging and diagnostics. The discovery of novel stable fluorophores with strong fluorescence across a wide pH range, such as 6-methoxy-4-quinolone, underscores the potential for developing new fluorescent labeling reagents and probes based on the structural framework of (6-Ethoxypyridazin-3-yl)(2-methylindolin-1-yl)methanone (Hirano et al., 2004). Modifying the compound to incorporate fluorescent groups could lead to the development of innovative tools for biological research and medical diagnostics.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways, leading to diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting a wide range of potential effects .
Properties
IUPAC Name |
(6-ethoxypyridazin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-3-21-15-9-8-13(17-18-15)16(20)19-11(2)10-12-6-4-5-7-14(12)19/h4-9,11H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOXLTCEURGPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.